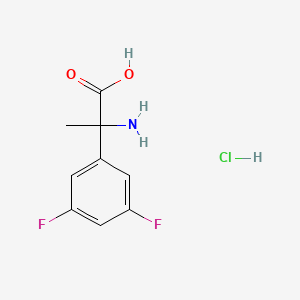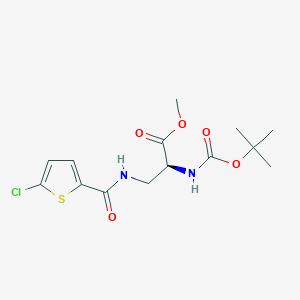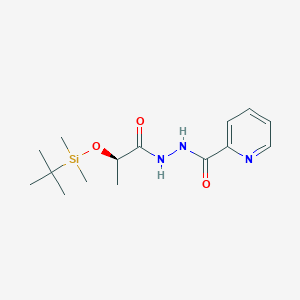
C15H25N3O3Si
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the molecular formula C15H25N3O3Si is a silicon-containing organic molecule
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of C15H25N3O3Si typically involves the reaction of a silicon-containing precursor with organic reagents under controlled conditions. One common method is the hydrosilylation reaction, where a silicon-hydride compound reacts with an unsaturated organic molecule in the presence of a catalyst, often a platinum or rhodium complex. The reaction conditions usually involve moderate temperatures (50-100°C) and inert atmospheres to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of This compound can be achieved through continuous flow processes that allow for better control over reaction parameters and higher yields. The use of automated systems and advanced catalysts can further enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
C15H25N3O3Si: undergoes various types of chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction: The compound can be reduced using hydride donors to form silanes.
Substitution: The organic groups attached to the silicon can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Hydride donors such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkoxides, amines, or halides can be used under basic or neutral conditions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Silanes.
Substitution: Various substituted silicon-containing organic molecules.
科学研究应用
C15H25N3O3Si: has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced materials, including polymers and nanomaterials.
Biology: Investigated for its potential as a biocompatible material for drug delivery systems and medical implants.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
作用机制
The mechanism by which C15H25N3O3Si exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The silicon atom can also play a role in stabilizing the compound’s structure and enhancing its reactivity.
相似化合物的比较
C15H25N3O3Si: can be compared with other silicon-containing organic compounds, such as:
Trimethylsilyl derivatives: These compounds have similar silicon-based structures but differ in their organic substituents.
Siloxanes: These compounds contain silicon-oxygen bonds and are used in a variety of applications, including lubricants and sealants.
Silanes: These compounds contain silicon-hydrogen bonds and are used as reducing agents and precursors in materials synthesis.
This compound: is unique due to its specific combination of organic groups and silicon, which imparts distinct chemical and physical properties that can be tailored for various applications.
属性
IUPAC Name |
N'-[(2R)-2-[tert-butyl(dimethyl)silyl]oxypropanoyl]pyridine-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O3Si/c1-11(21-22(5,6)15(2,3)4)13(19)17-18-14(20)12-9-7-8-10-16-12/h7-11H,1-6H3,(H,17,19)(H,18,20)/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNTBLBTUSLQJHI-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NNC(=O)C1=CC=CC=N1)O[Si](C)(C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)NNC(=O)C1=CC=CC=N1)O[Si](C)(C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.46 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
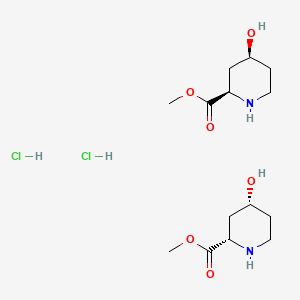
![6-Chloro-1-cyclohexyl-1H-pyrrolo[2,3-B]pyridin-2(3H)-one](/img/structure/B8104561.png)
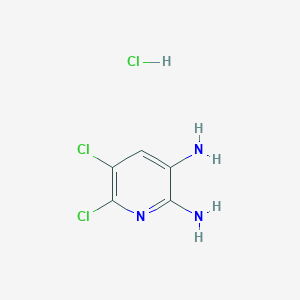
![5-[(5-Methoxy-pyridin-3-ylamino)-methylene]-2,2-dimethyl-[1,3]dioxane-4,6-dione](/img/structure/B8104592.png)

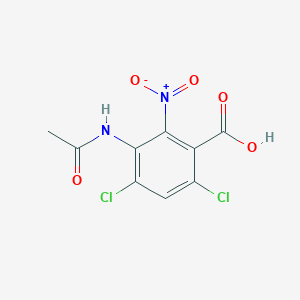
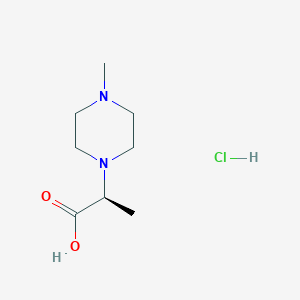
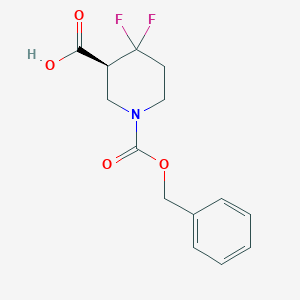

![8-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8104626.png)
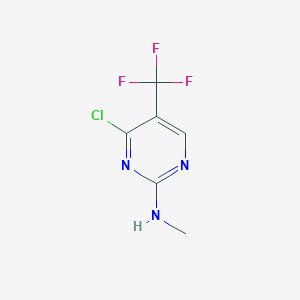
![Carbamic acid, N-[2-[2-[2-[[(4-methylphenyl)sulfonyl]oxy]ethoxy]ethoxy]ethyl]-, phenylmethyl ester](/img/structure/B8104651.png)
